7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
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Overview
Description
7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CMBD) is an important synthetic compound used in numerous scientific and industrial applications. CMBD is a heterocyclic compound composed of two rings with a chlorine atom in the center. It is a versatile compound due to its unique physical and chemical properties and its wide range of applications. CMBD has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as an intermediate in the production of pharmaceuticals and other products. Additionally, CMBD can be used as a reagent to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through different chemical reactions, including the Leuckart reaction, which involves heating with formamide and formic acid, followed by acid hydrolysis to produce derivatives with potential local anesthetic activity (Daukshas et al., 1989). This process highlights the compound's reactivity and potential for generating pharmacologically interesting molecules.
- Another study explored a palladium-catalyzed method to access substituted derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, indicating the compound's versatility in synthetic chemistry and its role in generating compounds with biological properties (Damez et al., 2001).
Pharmacological Potential
- Derivatives of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine have been studied for their local anesthetic properties, suggesting potential applications in medical treatments requiring local anesthesia. The synthesis method and pharmacological evaluation of these derivatives underline the importance of chemical modifications in enhancing biological activity (Daukshas et al., 1989).
Chemical Transformations and Mechanistic Insights
- The compound has also been involved in studies focusing on stereoelectronic stabilization in non-chair conformations, providing insights into its structural behavior and the influence of substituents on its conformational dynamics (Lachapelle & St-Jacques, 1988). This research contributes to the understanding of the compound's chemical properties and its interactions under different conditions.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna . The compound may act by alkylating DNA, a common mechanism of action for many carcinogens .
Mode of Action
It’s suggested that the compound might act by alkylating dna . Alkylation typically involves the transfer of an alkyl group from the compound to its target. In the case of DNA, this can lead to changes in the DNA structure, affecting its function and potentially leading to mutations.
Pharmacokinetics
Similar compounds, such as chloramphenicol succinate, are metabolized by esterases in the body to their active forms .
Result of Action
Given its potential to alkylate dna, it may lead to dna damage, potentially causing cell death or contributing to the development of cancer .
properties
IUPAC Name |
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZCFOABYOEFPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCl)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380046 |
Source
|
Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67869-70-9 |
Source
|
Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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